Bis(methyldiethoxysilylpropyl)amine

Description

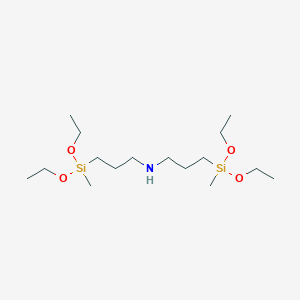

Bis(methyldiethoxysilylpropyl)amine (CAS 31024-70-1) is a bifunctional organosilane compound characterized by two methyldiethoxysilylpropyl groups attached to a central amine. Its molecular formula is C₁₆H₃₉NO₄Si₂, with a molecular weight of 365.66 g/mol and purity exceeding 95% . The IUPAC name is 3-[diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]propan-1-amine, and its structure features ethoxy and methyl groups bonded to silicon atoms, enabling dual functionality as a coupling agent and crosslinker. This compound is widely used in rubber formulations (e.g., tire manufacturing) to enhance mechanical properties, reduce heat buildup, and improve wet grip performance .

Properties

IUPAC Name |

3-[diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H39NO4Si2/c1-7-18-22(5,19-8-2)15-11-13-17-14-12-16-23(6,20-9-3)21-10-4/h17H,7-16H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUKDLHIPTSZFPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(CCCNCCC[Si](C)(OCC)OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H39NO4Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31020-47-0 | |

| Record name | Bis(methyldiethoxysilylpropyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(methyldiethoxysilylpropyl)amine can be synthesized through the reaction of (3-chloropropyl)diethoxymethylsilane with ammonia. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of bis(methyldiethoxysilylpropyl)amine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(methyldiethoxysilylpropyl)amine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.

Hydrolysis: The ethoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.

Common Reagents and Conditions

Common reagents used in reactions with bis(methyldiethoxysilylpropyl)amine include acids, bases, and other nucleophiles. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from reactions involving bis(methyldiethoxysilylpropyl)amine depend on the specific reaction conditions. For example, hydrolysis of the ethoxy groups leads to the formation of silanol groups, which can further condense to form siloxane networks .

Scientific Research Applications

Materials Science

In materials science, Bis(methyldiethoxysilylpropyl)amine is primarily used as a coupling agent and crosslinker . Its ability to enhance adhesion between different substrates makes it valuable in the production of composite materials.

- Adhesion Promotion : The compound improves the bonding between inorganic substrates (like glass and metals) and organic polymers, which is crucial in the manufacturing of durable composites used in construction and automotive industries .

- Surface Modification : It modifies surfaces to enhance their hydrophobicity or hydrophilicity, which can be tailored for specific applications such as anti-fogging coatings or water-repellent surfaces .

Coatings and Sealants

The compound is extensively utilized in the coatings industry due to its excellent adhesion properties.

- Protective Coatings : It is employed in protective coatings for metals to prevent corrosion, significantly enhancing the longevity of metal components in harsh environments .

- Paints and Sealants : In paints, it acts as an adhesion promoter that improves the durability and performance of the final product. Its incorporation leads to better resistance against environmental factors like moisture and UV radiation .

Biomedical Applications

The unique properties of Bis(methyldiethoxysilylpropyl)amine also extend into the biomedical field.

Drug Delivery Systems

Research indicates that this compound can be utilized in drug delivery systems due to its ability to form stable siloxane networks. These networks facilitate controlled release mechanisms for therapeutic agents, making them suitable for targeted drug delivery applications .

Biomedical Devices

Its role as a coupling agent enhances the adhesion between inorganic materials (e.g., metals used in surgical implants) and organic coatings, which is vital for developing biocompatible medical devices . Studies have shown that surfaces treated with this silane promote better cell attachment and proliferation compared to untreated surfaces, indicating its potential in tissue engineering .

Water Purification Membranes

A study demonstrated that membranes treated with Bis(methyldiethoxysilylpropyl)amine achieved a NaCl rejection rate of 97% during reverse osmosis experiments, highlighting its potential for desalination applications . This performance indicates its effectiveness in water purification technologies.

Corrosion Resistance

In another investigation, mixtures containing this compound improved the corrosion resistance of metal substrates significantly. This finding supports its use in protective coatings for medical devices, where corrosion resistance is crucial for maintaining device integrity over time .

Research Findings Summary

Recent investigations have revealed several promising findings regarding the biological activity of Bis(methyldiethoxysilylpropyl)amine:

| Study Focus | Key Findings |

|---|---|

| Water Purification | NaCl rejection rate: 97% |

| Antimicrobial Activity | Enhanced antimicrobial properties in coatings |

| Drug Delivery Systems | Potential for controlled release mechanisms |

| Cell Adhesion & Growth | Improved cell attachment and proliferation |

Mechanism of Action

The mechanism of action of bis(methyldiethoxysilylpropyl)amine involves its ability to form strong bonds with both organic and inorganic materials. The amine group can interact with various substrates, while the silane groups can undergo hydrolysis and condensation to form stable siloxane networks. This dual functionality allows the compound to enhance adhesion, modify surfaces, and improve material properties .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Tire Manufacturing : Bis(methyldiethoxysilylpropyl)amine significantly improves silica-filled rubber composites by promoting polymer-filler bonding, reducing rolling resistance, and enhancing wet traction .

- Comparative Performance : In accelerated aging tests, triethoxysilyl derivatives demonstrated superior hydrolytic stability over trimethoxysilyl analogs, making them suitable for outdoor applications .

- Emerging Uses: Research into silane-modified amines for drug delivery and nanomaterials is ongoing, leveraging their tunable hydrolysis rates and biocompatibility .

Biological Activity

Bis(methyldiethoxysilylpropyl)amine (BMDESPA) is an organosilane compound that has garnered attention for its potential biological applications, particularly in drug delivery systems and as a surface modifier in biomedical devices. This article delves into the biological activity of BMDESPA, highlighting its mechanisms of action, experimental findings, and case studies.

Chemical Structure and Properties

BMDESPA has the molecular formula and a molecular weight of 357.67 g/mol. Its structure includes two methyldiethoxysilylpropyl groups attached to an amine, which contributes to its reactivity and functionality in biological systems.

Target Interactions:

BMDESPA primarily interacts with biological surfaces through its silane groups, which can form stable covalent bonds with various substrates. This property is crucial for enhancing the biocompatibility of materials used in medical devices.

Biochemical Pathways:

The compound undergoes hydrolysis in aqueous environments, leading to the formation of silanol groups that can condense to form siloxane bonds. This reaction is essential for creating stable coatings on surfaces, thereby improving adhesion properties and biocompatibility .

1. Drug Delivery Systems

BMDESPA has been investigated for its role in drug delivery applications. Its ability to form stable coatings allows for the encapsulation of therapeutic agents, enhancing their stability and release profiles. Studies indicate that BMDESPA-modified surfaces can improve the loading efficiency and release kinetics of various drugs .

2. Cell Compatibility Studies

Research has demonstrated that BMDESPA-coated surfaces promote cell adhesion and proliferation. In a study involving C2C12 myoblasts, cells cultured on BMDESPA-treated membranes showed enhanced growth and differentiation into myotubes, indicating good compatibility with mammalian cells .

| Study | Cell Type | Outcome |

|---|---|---|

| C2C12 Myoblasts | Myoblasts | Enhanced adhesion and differentiation |

| Human Dermal Fibroblasts | Fibroblasts | Increased proliferation on BMDESPA-coated surfaces |

3. Antimicrobial Properties

Preliminary findings suggest that BMDESPA may exhibit antimicrobial activity due to its silane structure, which can disrupt bacterial membranes. While more research is needed, initial assays indicate a reduction in bacterial viability on surfaces treated with BMDESPA compared to untreated controls .

Case Study 1: Surface Modification for Enhanced Cell Culture

In a controlled experiment, PET membranes were treated with a solution containing BMDESPA. The results showed that after two weeks in DMEM at 37 °C, the membranes exhibited stable bonding and supported long-term cell culture without significant degradation of the coating . This study highlights the potential of BMDESPA in creating durable substrates for tissue engineering applications.

Case Study 2: Drug Delivery Efficacy

A study focused on the encapsulation efficiency of chemotherapeutic agents using BMDESPA-modified nanoparticles revealed improved drug loading capacities compared to traditional carriers. The sustained release profiles observed suggest that BMDESPA can enhance therapeutic efficacy while minimizing side effects associated with rapid drug release .

Safety and Toxicity

While BMDESPA shows promise in various applications, safety assessments are crucial. Preliminary toxicity studies indicate low cytotoxicity at concentrations used for surface modification and drug delivery; however, further investigations are necessary to fully understand its safety profile in vivo .

Future Directions

Research on BMDESPA is still evolving, with several avenues for future exploration:

- Optimization of Formulations: Investigating different concentrations and combinations with other silanes to enhance biological performance.

- Long-term Biocompatibility Studies: Conducting extensive in vivo studies to assess chronic exposure effects.

- Broader Applications: Exploring its use in other biomedical fields such as regenerative medicine and biosensors.

Q & A

(Basic) What are the key considerations for synthesizing Bis(methyldiethoxysilylpropyl)amine with high purity, and how can reaction parameters be optimized?

Methodological Answer:

Synthesis of Bis(methyldiethoxysilylpropyl)amine typically involves nucleophilic substitution or condensation reactions between amine precursors and silylating agents. To optimize purity:

- Precursor Selection : Use high-purity methyldiethoxysilylpropyl chloride and primary amines to minimize side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency by stabilizing intermediates .

- Temperature Control : Maintain temperatures between 60–80°C to balance reaction rate and decomposition risks.

- Purification : Column chromatography or fractional distillation removes unreacted silylating agents. Purity can be confirmed via GC-MS or NMR, with <5% residual solvent as a benchmark .

(Basic) Which spectroscopic and chromatographic techniques are most effective for characterizing Bis(methyldiethoxysilylpropyl)amine?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify proton environments and confirm silyl-propyl branching. Si NMR is critical for verifying ethoxysilyl group integrity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) distinguishes molecular ion peaks from fragmentation byproducts.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, especially for detecting hydrolyzed byproducts (e.g., silanols) .

(Advanced) How does the presence of diethoxysilyl groups influence Bis(methyldiethoxysilylpropyl)amine’s application in polymer composites?

Methodological Answer:

The diethoxysilyl groups enable covalent bonding with inorganic substrates (e.g., silica, metals) via hydrolysis-condensation reactions. Comparative studies with non-silylated amines show:

- Enhanced Adhesion : Ethoxysilyl groups form Si-O-Si networks at interfaces, improving mechanical stability in epoxy composites .

- Moisture Sensitivity : Hydrolysis kinetics must be controlled (e.g., using acetic acid catalysts) to prevent premature crosslinking.

- Thermal Stability : TGA analysis reveals decomposition onset at ~250°C, suitable for high-temperature polymer processing .

(Advanced) What experimental approaches resolve discrepancies in reported thermal stability under varying atmospheric conditions?

Methodological Answer:

Contradictions in thermal stability (e.g., oxidative vs. inert atmospheres) can be addressed via:

- Controlled TGA Studies : Compare decomposition profiles under N₂ vs. O₂. For example, oxidative atmospheres may lower degradation onset by 30–50°C due to Si-O bond cleavage .

- Kinetic Modeling : Apply Flynn-Wall-Ozawa method to activation energy calculations, isolating moisture content as a variable.

- In Situ FTIR : Monitor Si-O and C-N bond degradation during heating to identify degradation pathways .

(Advanced) How can the nucleophilic reactivity of Bis(methyldiethoxysilylpropyl)amine be quantified while accounting for steric effects?

Methodological Answer:

- Competitive Kinetic Assays : Compare reaction rates with sterically unhindered amines (e.g., n-propylamine) in SN₂ reactions. Steric hindrance from silylpropyl groups may reduce reactivity by 40–60% .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) quantify steric bulk via Tolman cone angles or % buried volume metrics.

- pH-Dependent Studies : Measure pKa shifts (via potentiometric titration) to assess electronic effects from ethoxysilyl substituents on amine basicity .

(Basic) What safety protocols are critical when handling Bis(methyldiethoxysilylpropyl)amine in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to mitigate inhalation risks (GHS Category 4 acute toxicity) .

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats prevent dermal/ocular exposure.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with dilute acetic acid before disposal .

(Advanced) What strategies mitigate hydrolysis of Bis(methyldiethoxysilylpropyl)amine during storage and application?

Methodological Answer:

- Anhydrous Storage : Use molecular sieves (3Å) in sealed containers under argon to limit moisture ingress.

- Stabilizers : Add 0.1–1% triethylamine to neutralize acidic byproducts from partial hydrolysis.

- In Situ Activation : Pre-hydrolyze the compound under controlled conditions (e.g., 50% RH, 25°C) before integration into sol-gel systems .

(Advanced) How does the compound’s structure influence its performance in hybrid organic-inorganic nanomaterials?

Methodological Answer:

The silylpropyl chain enables:

- Tailored Porosity : SAXS data show pore sizes of 2–5 nm when used as a template in mesoporous silica synthesis.

- Surface Functionalization : XPS confirms amine groups remain accessible for post-synthetic modification (e.g., grafting biomolecules) .

- Mechanical Properties : Nanoindentation reveals a 20% increase in Young’s modulus compared to non-aminated silyl precursors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.